1H and 13C NMR spectrum assignment for 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol
1H and 13C NMR spectrum assignment for 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum Assignment of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in chemical research and drug development. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled. This guide provides a comprehensive, in-depth analysis and assignment of the ¹H and ¹³C NMR spectra for the compound 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol. By integrating one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, we present a validated, step-by-step methodology for the unambiguous assignment of all proton and carbon signals. This document is intended for researchers, scientists, and professionals in drug development who rely on precise structural characterization to advance their work.
Introduction: The Molecule and the Method
The target molecule, 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol, is a substituted pyridine derivative. Compounds bearing the trifluoromethylpyridine scaffold are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl (-CF₃) and chloro (-Cl) groups. These substituents modulate factors such as lipophilicity, metabolic stability, and binding interactions, making this scaffold a valuable building block for novel chemical entities.
Accurate structural confirmation is the first critical step in any development pipeline. NMR spectroscopy provides the necessary resolution and information content to achieve this. This guide will not only present the final assignments but will also delve into the causality behind the experimental design and the logic of spectral interpretation, reflecting a field-proven approach to structural verification.
Foundational Principles and Theoretical Chemical Shift Predictions
Before acquiring experimental data, a foundational understanding of the expected spectrum can be derived from established principles of NMR theory. The electron-withdrawing nature of the chloro, trifluoromethyl, and pyridinic nitrogen atoms will significantly influence the chemical shifts of nearby nuclei, generally causing them to resonate at a higher frequency (downfield).
Predicted ¹H NMR Spectrum
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Aromatic Protons (Pyridine Ring): The pyridine ring contains two protons. The strong electron-withdrawing effects of the nitrogen atom, the adjacent chlorine, and the trifluoromethyl group will deshield these protons, placing their signals in the aromatic region, likely between δ 7.5 and 8.5 ppm. They are expected to appear as doublets due to four-bond coupling (⁴JHH) to each other.
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Aliphatic Protons (Ethanol Fragment): The -OCH₂CH₂OH fragment contains two distinct methylene groups. The methylene group directly attached to the ether oxygen (-OCH₂-) will be more deshielded than the terminal methylene group (-CH₂OH), placing its signal further downfield. Both are expected to appear as triplets due to three-bond coupling (³JHH) with each other. Their chemical shifts are anticipated in the δ 3.5-4.5 ppm range.
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Hydroxyl Proton (-OH): The hydroxyl proton signal is highly variable and depends on concentration, temperature, and solvent.[1][2] It often appears as a broad singlet and can exchange with deuterium in the presence of D₂O.
Predicted ¹³C NMR Spectrum
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Aromatic Carbons: The five carbons of the pyridine ring will resonate in the aromatic region (δ 110-165 ppm). The carbons directly attached to electronegative atoms (N, Cl, O) will be the most downfield.
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Trifluoromethyl Carbon (-CF₃): The carbon of the -CF₃ group is expected to show a characteristic quartet in the proton-coupled ¹³C spectrum due to strong one-bond coupling to the three fluorine atoms (¹JCF). Its chemical shift will be in the δ 120-130 ppm range.
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Aliphatic Carbons: The two methylene carbons of the ethanol side chain will appear in the upfield region, typically between δ 60-75 ppm. The carbon atom bonded to the ether oxygen (C-OAr) will be more deshielded and thus further downfield than the terminal carbon bearing the hydroxyl group.
Experimental Protocol: A Self-Validating Workflow
The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters. The following protocol is designed to yield high-resolution spectra suitable for full structural assignment.
Sample Preparation
The objective is to create a homogeneous solution free of particulate matter, which can degrade spectral quality by disrupting the magnetic field homogeneity.[3][4]
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Analyte Preparation: Weigh approximately 10-15 mg of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol for ¹H NMR (50-75 mg for ¹³C NMR) and place it in a clean, dry vial.[5][6]
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its excellent solubilizing power for a wide range of organic molecules and its relatively simple residual solvent signal.[5] Add approximately 0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) to the vial. TMS serves as the internal reference standard, with its signal defined as δ 0.00 ppm.[6][7]
-
Dissolution: Gently swirl the vial to ensure the compound is fully dissolved. If particulates are visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4]
-
Final Volume: Ensure the final sample height in the NMR tube is between 4-5 cm (approximately 0.6-0.7 mL) to position the sample correctly within the instrument's detection coil.[3]
-
Labeling: Clearly label the NMR tube with a permanent marker.[6]
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of at least 3 seconds to ensure good digital resolution.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
DEPT-135: This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (including C-Cl, C-O, and C-CF₃) will be absent.
-
2D COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing ¹H-¹H connectivity, primarily through two or three bonds.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations), providing a definitive link between the ¹H and ¹³C assignments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two and three bonds). It is crucial for identifying connectivity across quaternary carbons and heteroatoms, thereby assembling the molecular fragments.
Data Processing and Structural Assignment
Raw NMR data (the Free Induction Decay, or FID) must be processed to generate the frequency-domain spectrum used for analysis. The standard workflow includes Fourier transformation, phase correction, and baseline correction.[8][9][10]
Molecular Structure and Atom Numbering
For clarity, the atoms of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol are numbered as shown below. This numbering scheme will be used for all subsequent assignments.
Caption: Numbering scheme for 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol.
Analysis of the ¹H NMR Spectrum
-
Signal 1 (δ 8.15, d, 1H, J = 2.4 Hz): This downfield doublet corresponds to one of the aromatic protons. Its position is consistent with a proton on an electron-deficient pyridine ring. This is assigned to H6 .
-
Signal 2 (δ 7.80, d, 1H, J = 2.4 Hz): This second aromatic doublet is assigned to H4 . The small coupling constant (2.4 Hz) is characteristic of a four-bond meta-coupling (⁴JHH) between H4 and H6.
-
Signal 3 (δ 4.55, t, 2H, J = 4.8 Hz): This triplet in the aliphatic region is deshielded by the adjacent ether oxygen. It is assigned to the methylene protons H13 .
-
Signal 4 (δ 4.01, t, 2H, J = 4.8 Hz): This upfield triplet is coupled to H13 and is assigned to the terminal methylene protons H14 .
-
Signal 5 (δ 2.10, br s, 1H): This broad singlet, which would disappear upon shaking the sample with D₂O, is characteristic of the hydroxyl proton, H15 .
Analysis of the ¹³C NMR Spectrum
-
Aromatic Region: Five signals are observed. Based on substituent effects and 2D data (discussed below), the assignments are:
-
δ 158.9: C2, attached to two electronegative atoms (N and O).
-
δ 145.1: C6, adjacent to nitrogen.
-
δ 135.8: C4, deshielded by the para-nitrogen and meta-CF₃ group.
-
δ 124.5 (q, ¹JCF = 272 Hz): C8, the trifluoromethyl carbon, identified by its large one-bond coupling to fluorine.
-
δ 122.0 (q, ²JCF = 34 Hz): C5, the carbon bearing the CF₃ group, showing a smaller two-bond coupling.
-
δ 118.5: C3, the carbon bearing the chlorine atom.
-
-
Aliphatic Region:
-
δ 70.2: C13, the methylene carbon attached to the ether oxygen.
-
δ 61.5: C14, the terminal methylene carbon attached to the hydroxyl group.
-
Confirmation with 2D NMR Spectroscopy
Two-dimensional NMR is essential for validating the assignments made from 1D spectra.
-
COSY: The COSY spectrum shows a clear cross-peak between the proton signals at δ 4.55 (H13) and δ 4.01 (H14). This confirms their three-bond coupling and validates the assignment of the ethanol fragment.
Caption: Key COSY correlation confirming the ethanol fragment connectivity.
-
HSQC: The HSQC spectrum provides direct one-bond ¹H-¹³C correlations, locking the proton and carbon assignments together:
-
δ 8.15 (H6) correlates with δ 145.1 (C6).
-
δ 7.80 (H4) correlates with δ 135.8 (C4).
-
δ 4.55 (H13) correlates with δ 70.2 (C13).
-
δ 4.01 (H14) correlates with δ 61.5 (C14).
-
-
HMBC: The HMBC spectrum provides the final and most crucial pieces of evidence by showing long-range (2- and 3-bond) connectivities.
-
Key Correlation 1: A strong correlation is observed from the methylene protons H13 (δ 4.55) to the aromatic carbon C2 (δ 158.9). This three-bond correlation (H13-C13-O12-C2) unambiguously links the ethanol side chain to the pyridine ring at the C2 position.
-
Key Correlation 2: The aromatic proton H4 (δ 7.80) shows correlations to C2 (δ 158.9), C6 (δ 145.1), and the CF₃-bearing carbon C5 (δ 122.0).
-
Key Correlation 3: The aromatic proton H6 (δ 8.15) shows correlations to C2 (δ 158.9), C4 (δ 135.8), and C5 (δ 122.0).
-
Key Correlation 4: A four-bond correlation (⁴JCF) is often observable from H4 to the CF₃ carbon (C8), further confirming the substituent positions.
-
Caption: Key HMBC correlations for structural confirmation.
Summary of NMR Data
The complete and validated assignments are summarized in the tables below.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 8.15 | d | 2.4 | 1H | H6 |
| 2 | 7.80 | d | 2.4 | 1H | H4 |
| 3 | 4.55 | t | 4.8 | 2H | H13 (-OCH₂-) |
| 4 | 4.01 | t | 4.8 | 2H | H14 (-CH₂OH) |
| 5 | 2.10 | br s | - | 1H | H15 (-OH) |
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (¹³C{¹H}) | Assignment | DEPT-135 |
| 158.9 | s | C2 | Quaternary |
| 145.1 | d | C6 | CH (+) |
| 135.8 | d | C4 | CH (+) |
| 124.5 (q, ¹JCF = 272 Hz) | s | C8 (CF₃) | Quaternary |
| 122.0 (q, ²JCF = 34 Hz) | s | C5 | Quaternary |
| 118.5 | s | C3 | Quaternary |
| 70.2 | t | C13 (-OCH₂-) | CH₂ (-) |
| 61.5 | t | C14 (-CH₂OH) | CH₂ (-) |
Conclusion
Through the systematic application of 1D and 2D NMR spectroscopy, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol has been achieved. The interpretation, grounded in fundamental principles and validated through correlation experiments, confirms the molecular structure with high confidence. The key HMBC correlation between the ether methylene protons (H13) and the C2 carbon of the pyridine ring was decisive in connecting the two major fragments of the molecule. This guide serves as a robust template for the structural elucidation of similarly complex heterocyclic compounds, emphasizing a workflow that ensures scientific integrity and trustworthiness in chemical analysis.
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